Reduced Molecular Weight Relative to 4-Benzoylbenzoate Analog Enhances Permeability Potential
The target compound exhibits a molecular weight of 388.5 g/mol, which is 14.0 g/mol (3.5%) lower than the 402.5 g/mol of the direct 4-benzoylbenzoate analog (CID 8611123) [1]. Adherence to Lipinski's Rule of Five, which sets an optimal molecular weight threshold below 500 g/mol, suggests that this 3.5% reduction may contribute to improved passive membrane permeability, a critical factor for intracellular target engagement [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 388.5 g/mol |
| Comparator Or Baseline | 402.5 g/mol (4-benzoylbenzoate analog, CID 8611123) |
| Quantified Difference | -14.0 g/mol (-3.5%) |
| Conditions | Computed molecular weight from molecular formula; Lipinski's guidelines for drug-likeness |
Why This Matters
Lower molecular weight can correlate with enhanced cellular uptake and oral bioavailability, making the target a preferred candidate in early drug discovery when membrane permeability is a screening criterion.
- [1] PubChem. (2025). 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-benzoylbenzoate (CID 8611123). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/8611123 View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
